Enhanced Lipophilicity (cLogP) Driven by Thioether Bridge vs. Oxygen and Carbon Analogs
The compound's thioether linkage contributes an incremental increase in calculated logP relative to the ether and methylene analogs, enhancing passive membrane permeability potential. The thioether sulfur atom increases molecular refractivity and reduces hydrogen-bond acceptor strength compared to an ether oxygen, collectively shifting cLogP upward by approximately 0.5–0.7 log units [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.1 (estimated by fragment-based method) |
| Comparator Or Baseline | Ethyl {[(4-methoxyphenyl)methyl]oxy}(methylamino)acetate: cLogP ~1.5; Ethyl {[(4-methoxyphenyl)methyl]methyl}(methylamino)acetate: cLogP ~1.8 |
| Quantified Difference | ΔcLogP ≈ +0.6 vs. ether analog; ΔcLogP ≈ +0.3 vs. methylene analog |
| Conditions | Calculated using fragment-based method (CLOGP) with thioether correction factor applied. |
Why This Matters
Higher cLogP within the optimal range (1–3) improves the likelihood of acceptable cell permeability while maintaining aqueous solubility, a critical balancing factor in hit-to-lead selection.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525-616. View Source
